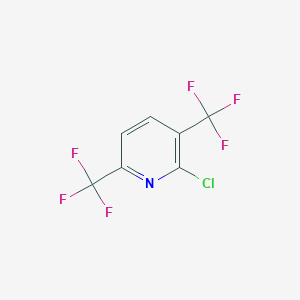

2-Chloro-3,6-bis(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine can be achieved using 2,6-dichloropyridine as a starting material. Through a series of reactions involving halogenation and interaction with potassium trifluoroacetate, this compound is obtained. The process is noted for its use of relatively inexpensive reagents and moderate reaction conditions, yielding the desired product at a rate of 28% to 53% (Liu Cong, 2007).

Molecular Structure Analysis

The molecular structure of 2-Chloro-3,6-bis(trifluoromethyl)pyridine, and similar compounds, is often analyzed using techniques such as X-ray crystallography. These studies reveal the arrangements of atoms within the molecule and provide insight into the compound's reactivity and interactions with other molecules. While specific studies on 2-Chloro-3,6-bis(trifluoromethyl)pyridine's structure were not identified, related research on pyridine derivatives highlights the importance of molecular structure in determining the chemical properties and potential applications of these compounds.

Chemical Reactions and Properties

2-Chloro-3,6-bis(trifluoromethyl)pyridine participates in various chemical reactions, serving as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles. The compound's reactivity with 1,2- and 1,3-bisnucleophiles has been explored, showcasing its utility in organic synthesis (Manjunath Channapur et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Coordination Chemistry

2-Chloro-3,6-bis(trifluoromethyl)pyridine serves as a precursor in the synthesis of complex ligands for coordination with lanthanide ions. For instance, it has been used to synthesize trifunctional ligands which demonstrated the ability to bind in a tridentate mode to Ln(III) cations, highlighting its utility in creating new coordination complexes with potential applications in materials science and catalysis (Pailloux et al., 2009).

Organic Synthesis and Reactivity

This compound is involved in reactions with alkyllithium reagents, showing directing effects of the trifluoromethyl groups. This aspect is critical for regioselective lithiation, providing an easy access to functionalized trifluoromethylpyridines, which are valuable intermediates in organic synthesis (Porwisiak & Dmowski, 1994).

Material Science

In the field of materials science, 2-Chloro-3,6-bis(trifluoromethyl)pyridine has been utilized in the synthesis of novel aromatic polyimides containing both pyridine and fluorine. These polyimides exhibited excellent solubility and good thermal stability, making them promising candidates for high-performance polymer applications (Zhang et al., 2007).

Halogen Exchange Reactions

The compound is also involved in halogen exchange reactions, serving as a starting material for the synthesis of derivatives with potential utility in various synthetic pathways. This highlights its role in facilitating the synthesis of structurally diverse pyridine derivatives through selective halogen substitution (Mongin et al., 1998).

Antimicrobial Research

Furthermore, 2-Chloro-3,6-bis(trifluoromethyl)pyridine has been characterized for its potential antimicrobial activities, showcasing the broader implications of this compound beyond purely synthetic applications. This involves exploring its interactions with DNA and investigating its structural and spectroscopic properties to better understand its biological activities (Evecen et al., 2017).

Eigenschaften

IUPAC Name |

2-chloro-3,6-bis(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF6N/c8-5-3(6(9,10)11)1-2-4(15-5)7(12,13)14/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMMRMHPZYGFIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609139 |

Source

|

| Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,6-bis(trifluoromethyl)pyridine | |

CAS RN |

175136-26-2 |

Source

|

| Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.